Oxazolone

Description

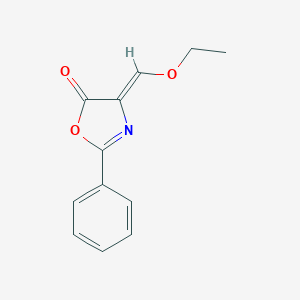

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is a compound belonging to the oxazolone family. It is characterized by a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position .

Propriétés

IUPAC Name |

(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHPCNCNNSSLPL-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15646-46-5, 60777-96-0 | |

| Record name | Oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060777960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78IL0J7N72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Reagents :

-

Hippuric acid (1.0 molar equivalent)

-

Ethyl orthoformate (1.1–1.2 equivalents)

-

Acetic anhydride (solvent and dehydrating agent)

-

-

Procedure :

The reaction mixture is heated under reflux for 30–60 minutes, during which the cyclization and formylation occur concomitantly. Acetic anhydride serves dual roles as a solvent and a dehydrating agent, promoting the elimination of water and driving the reaction toward completion. -

Mechanistic Insights :

-

Step 1 : Activation of hippuric acid’s carboxyl group by acetic anhydride, forming a mixed anhydride intermediate.

-

Step 2 : Nucleophilic attack by ethyl orthoformate at the α-carbon of the glycine residue, introducing the ethoxymethylene group.

-

Step 3 : Cyclization to form the oxazolinone ring, stabilized by aromatic conjugation with the phenyl substituent.

-

Optimization Considerations

-

Temperature : Elevated temperatures (120–140°C) accelerate the reaction but may risk decomposition. A balance is struck by maintaining reflux conditions.

-

Stoichiometry : Slight excesses of ethyl orthoformate (1.1–1.2 equivalents) ensure complete conversion of hippuric acid.

-

Purification : The crude product is typically recrystallized from ethanol or dichloromethane to achieve >90% purity.

Table 1: Key Reaction Parameters

Alternative Routes and Comparative Analysis

While the hippuric acid/ethyl orthoformate method dominates the literature, alternative pathways have been explored for related oxazolinones, though their applicability to 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one remains limited.

Intermediate-Based Synthesis

In one approach, 2-phenyl-2-oxazolin-5-one is first synthesized via cyclization of hippuric acid using ethyl chloroformate or sulfonyl chlorides (e.g., benzene sulfonyl chloride) in the presence of triethylamine. This intermediate could theoretically undergo formylation to introduce the ethoxymethylene group, but direct evidence for this route remains scarce.

Challenges:

-

Steric Hindrance : Bulky substituents on the oxazolinone ring may impede formylation.

-

Side Reactions : Competitive hydrolysis or dimerization under prolonged reaction conditions.

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as pyridine have been tested in analogous syntheses. However, acetic anhydride remains superior due to its dual functionality.

Table 2: Solvent Performance Comparison

| Solvent | Reaction Efficiency | Notes |

|---|---|---|

| Acetic anhydride | High | Optimal for cyclization |

| DMF | Moderate | Requires higher temperatures |

| Toluene | Low | Poor solubility of intermediates |

Physicochemical Properties and Characterization

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is characterized by its distinct spectral and physical properties, which aid in quality control during synthesis.

Key Properties:

-

Molecular Formula : C₁₂H₁₁NO₃

-

Molecular Weight : 217.22 g/mol

-

Solubility : 55 mg/mL in DMSO; sparingly soluble in water.

-

Storage : Stable at -20°C for extended periods.

Spectroscopic Data:

-

UV-Vis : Strong absorption at 270–300 nm (π→π* transitions of the conjugated system).

-

IR Spectroscopy : Peaks at 1750 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch).

Industrial and Research Applications

Though primarily a laboratory-scale compound, 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can yield reduced this compound products.

Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones and reduced this compound derivatives .

Applications De Recherche Scientifique

Primary Applications

-

Immunological Research

- Haptenizing Agent : 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is extensively used as a haptenizing agent in immunological studies. It induces delayed-type hypersensitivity reactions, making it useful for understanding allergic responses and immune mechanisms .

- Model Organisms : It has been employed in studies using model organisms like zebrafish to investigate inflammatory responses .

- Synthesis of Heterocycles

- Pharmaceutical Intermediates

Case Study 1: Immunological Mechanisms

In a study examining the effects of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one on immune cells, researchers found that it enhanced the activation and proliferation of specific immune cell types under certain conditions. This indicates its potential role in modulating immune responses, which is crucial for developing treatments for allergic diseases.

Case Study 2: Synthesis of Heterocycles

A research project focused on the conversion of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one into various heterocycles demonstrated its versatility as a synthetic building block. The successful synthesis of complex molecules from this compound opens avenues for further exploration in medicinal chemistry .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxymethylene-2-phenyloxazolin-5-one | Ethoxymethylene and phenyl substituent | Used as a sensitizing agent in immunology |

| 2-Acetylamino-N-(4-methylphenyl)acetamide | Acetamide derivative with a methyl group | Studied for pain relief |

| 4-Methylthioaniline | Aniline derivative with a methylthio group | Known for applications in dye manufacturing |

| 2-(Phenylthio)acetic acid | Contains a phenylthio group | Studied for anti-inflammatory properties |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenyl-1-4-heteromethylene-5-oxazolone

- 2-Phenyl-4-(ethoxymethylene)-2-oxazolinone

- 2-Phenyl-4-(ethoxymethylene)oxazolone

- 2-Phenyl-4-ethoxymethylene-5-oxazolone

- 4-(Ethoxymethylene)-2-phenyl-5(4H)-oxazolone

- 4-Ethoxymethylene-2-phenyl this compound

- 4-Ethoxymethylene-2-phenyl-5-oxazolone

Uniqueness

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one stands out due to its specific structural features, such as the ethoxymethylene group at the 4-position and the phenyl substituent at the 2-position. These unique structural elements contribute to its distinct reactivity and wide-ranging applications in various fields .

Activité Biologique

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, commonly referred to as oxazolone, is a compound that has gained attention for its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure:

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one features a five-membered oxazole ring, a phenyl group at the 2-position, and an ethoxymethylene substituent at the 4-position. Its structure allows it to act as a hapten, facilitating immune responses.

Mechanism of Action:

The compound primarily interacts with immune cells, inducing inflammatory responses. It has been shown to cause Th1/Th2-dependent colitis in animal models, making it a useful tool for studying inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis . The mechanism involves the activation of T-helper cells, which leads to the production of pro-inflammatory cytokines and subsequent tissue inflammation .

Applications in Research

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is utilized across various fields of biomedical research:

- Immunology : It serves as a sensitizing agent in studies related to delayed-type hypersensitivity reactions. For instance, it has been employed to investigate allergic contact dermatitis in mouse models .

- Inflammatory Bowel Disease Models : The compound is pivotal in creating experimental models to study the pathogenesis of IBD. Its application in adult zebrafish has provided insights into gene expression changes associated with intestinal inflammation .

- Pharmaceutical Development : As a pharmacophore, this compound is explored for developing new therapeutic agents targeting inflammatory pathways .

Case Study 1: Induction of Colitis

A study demonstrated that administering 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one to mice resulted in significant weight loss and diarrhea, indicative of colitis. The research highlighted the compound's ability to mimic human IBD symptoms, thus validating its use in preclinical studies for testing potential treatments .

Case Study 2: Contact Hypersensitivity

In another investigation, this compound was applied epicutaneously to mice to induce contact hypersensitivity. The results showed an exaggerated allergic response in genetically modified mice lacking specific immune regulatory genes, underscoring the compound's role in studying allergic reactions .

Research Findings

Recent studies have elucidated various biochemical pathways affected by 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one:

Safety and Toxicology

While 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one has valuable research applications, it poses certain safety risks. It may cause serious eye irritation and respiratory issues upon exposure. Proper handling protocols are essential when working with this compound in laboratory settings .

Q & A

Q. What role does stereochemistry play in the compound’s bioactivity as a hapten in sensitization studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.